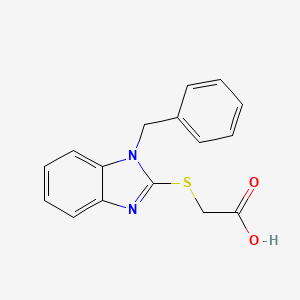

(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

Description

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen and sulfur atoms. The compound's official name reflects its structural components: the benzyl group attached to nitrogen-1 of the benzimidazole ring system, the sulfur atom serving as a thioether bridge, and the acetic acid moiety providing carboxylic acid functionality. Alternative nomenclature includes "2-[[1-(phenylmethyl)-1H-benzimidazol-2-yl]thio]-acetic acid," which emphasizes the phenylmethyl (benzyl) substitution pattern.

The compound belongs to several overlapping chemical classifications that define its structural and functional characteristics. Primarily, it is classified as a benzimidazole derivative, positioning it within the broader category of nitrogen-containing heterocyclic compounds. The presence of the sulfur atom connecting the benzimidazole ring to the acetic acid moiety classifies it as a thioether compound, specifically a heterocyclic thioether. Additionally, the carboxylic acid functionality places it within the category of heterocyclic carboxylic acids, a class known for diverse biological activities and pharmaceutical applications.

From a pharmaceutical chemistry perspective, the compound can be categorized as a potential bioactive heterocycle, given the established pharmacological significance of benzimidazole scaffolds. The structural features suggest classification as an organic acid derivative with potential for metal coordination through both the nitrogen atoms of the benzimidazole ring and the carboxylate functionality. The benzyl substitution pattern further classifies it as an nitrogen-alkylated benzimidazole derivative, a modification known to influence biological activity and pharmacokinetic properties.

Historical Context of Benzimidazole-Based Thioether Carboxylic Acids

The historical development of benzimidazole-based thioether carboxylic acids traces its origins to the early investigations of benzimidazole chemistry in the 1940s, when researchers first began exploring the biological activity potential of benzimidazole nucleus compounds. The initial speculation that benzimidazole could act similarly to purines in providing biological responses laid the foundation for subsequent research into various benzimidazole derivatives. The pivotal discovery by Brink and colleagues in 1949 that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12, and that some derivatives possessed vitamin B12-like activity, significantly escalated interest among researchers in the synthetic procedures and biological applications of benzimidazole derivatives.

The development of thioether-containing benzimidazole derivatives emerged as a natural extension of early benzimidazole chemistry, driven by the recognition that sulfur-containing heterocycles often exhibited enhanced biological activities. Research into piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids demonstrated the potential of thioether linkages in benzimidazole chemistry, with studies showing significant antihelminthic activity against Trichinella spiralis in vitro, achieving efficacies of up to 100% in some derivatives. These early investigations established the precedent for incorporating thioether functionalities into benzimidazole structures as a means of enhancing biological activity.

The synthesis methodologies for benzimidazole thioether carboxylic acids have evolved significantly over the decades, with researchers developing efficient approaches such as the William's reaction of substituted-1H-benzimidazol-2-thiols with chloroacetic acid in the presence of sodium hydroxide under reflux conditions. These synthetic developments enabled the systematic exploration of structure-activity relationships within this compound class. The historical progression of benzimidazole thioether research has been marked by continuous refinement of synthetic methods and expanding recognition of their therapeutic potential across diverse disease areas.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its embodiment of key structural principles that define successful pharmaceutical scaffolds. Benzimidazole derivatives represent one of the most important classes of nitrogen-containing heterocycles in medicinal chemistry, with the electron-rich nitrogen heterocycles readily accepting or donating protons and facilitating the formation of diverse weak interactions. This characteristic enables broad-spectrum binding with therapeutic targets, thereby exhibiting wide-ranging pharmacological activities that have made benzimidazole derivatives indispensable in drug development.

The compound's structural architecture exemplifies the concept of privileged scaffolds in medicinal chemistry, where a single heterocyclic framework can be modified to produce compounds with diverse biological activities. The benzimidazole core provides a stable, aromatic heterocyclic foundation that can withstand extreme conditions, including heating under pressure up to 270 degrees Celsius in concentrated sulfuric acid solution or vigorous treatment with hot hydrochloric acid or alkalis. This exceptional stability, combined with the compound's ability to participate in various chemical modifications, makes it an ideal platform for drug design and development.

The thioether linkage in this compound contributes additional significance to its role in heterocyclic chemistry. Sulfur-containing heterocycles often demonstrate enhanced biological activities compared to their oxygen or nitrogen analogs, attributed to the unique electronic and steric properties of sulfur atoms. The thioether functionality provides opportunities for further chemical modifications and can participate in specific biological interactions, such as metal coordination or hydrogen bonding, that may be crucial for biological activity.

Research has demonstrated that benzimidazole derivatives bearing thioether and carbamate moieties exhibit notable antifungal activities, with some compounds showing superior performance compared to established antifungal agents. The significance of such findings extends beyond individual compound properties to inform broader principles of heterocyclic drug design, particularly regarding the incorporation of sulfur-containing functionalities into established heterocyclic frameworks.

Chemical Identifiers and Database Registration

This compound has been extensively documented in major chemical databases and registry systems, facilitating its identification and research applications. The compound is registered in the PubChem database under Compound Identification Number 747916, which serves as a unique identifier for accessing comprehensive chemical information including structure, properties, and related research data. The PubChem entry provides essential molecular data including the confirmed molecular formula C16H14N2O2S and a molecular weight of 298.4 grams per mole, computed using PubChem version 2.2 from the 2025.04.14 release.

The Chemical Abstracts Service has assigned the registry number 314036-23-2 to this compound, providing a standardized identifier for literature searches and chemical procurement. This registration facilitates tracking of research publications and commercial availability across various chemical suppliers and research institutions. The compound is also documented in specialized chemical databases such as ChemicalBook, which provides additional synonyms and alternative naming conventions that researchers may encounter in different contexts.

Table 1: Chemical Identifiers and Registry Information

| Database/Registry | Identifier | Additional Information |

|---|---|---|

| PubChem | CID 747916 | Molecular formula: C16H14N2O2S |

| Chemical Abstracts Service | 314036-23-2 | Primary CAS registry number |

| ChemicalBook | CB identifier available | Alternative nomenclature provided |

| DTX System | DTXSID30353677 | Environmental chemistry identifier |

| DTX System | DTXCID30304740 | Chemical compatibility identifier |

The compound's registration in environmental and toxicological databases, including the DTX System with identifiers DTXSID30353677 and DTXCID30304740, reflects the comprehensive documentation required for chemical research and regulatory compliance. These registrations enable researchers to access environmental fate and transport data, supporting risk assessment and regulatory decision-making processes.

The molecular structure has been computationally validated and optimized using advanced chemical informatics tools, with the PubChem database providing both two-dimensional structural representations and three-dimensional conformer models. These computational models support molecular modeling studies and drug design applications, enabling researchers to predict binding interactions and optimize synthetic approaches. The compound's creation date in the PubChem database is recorded as July 8, 2005, with the most recent modification occurring on May 18, 2025, indicating ongoing research interest and data refinement.

Propriétés

IUPAC Name |

2-(1-benzylbenzimidazol-2-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-15(20)11-21-16-17-13-8-4-5-9-14(13)18(16)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRILZJVYLZTDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353677 | |

| Record name | (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

314036-23-2 | |

| Record name | (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of the Benzimidazole Core

The benzimidazole ring is typically synthesized via condensation of o-phenylenediamine with aldehydes or carboxylic acid derivatives under acidic or catalytic conditions:

Catalytic Condensation:

Using phosphoric acid as an eco-friendly catalyst, o-phenylenediamine condenses with benzaldehyde derivatives in methanol under mild thermal conditions (40–60 °C) to yield 1-benzyl-2-substituted benzimidazoles efficiently within 13–30 minutes, with yields ranging from 61% to 89%. This method is notable for its environmental benignity and operational simplicity.Alternative Methods:

Other methods involve the use of low-cost starting materials and bases such as potassium tert-butoxide or sodium ethoxide in solvents like methanol or ethanol at moderate temperatures (50–55 °C), enabling large-scale production with excellent yields and minimal hazardous reagents.

Introduction of the N-Benzyl Group

The N-1 benzyl substituent is introduced typically by N-alkylation of benzimidazole or its thiol derivative using benzyl halides (e.g., benzyl bromide) in the presence of bases such as potassium carbonate in acetone or similar solvents.

Reaction conditions involve stirring the mixture at room temperature to 50–55 °C for 2–3 hours, monitored by TLC. After completion, the product is isolated by solvent evaporation and recrystallization.

Formation of the Sulfanyl-Acetic Acid Moiety

The key step to attach the sulfanyl-acetic acid group at the C-2 position involves S-alkylation of the benzimidazole-2-thiol intermediate with haloacetic acid derivatives (e.g., bromoacetic acid or methyl bromoacetate followed by hydrolysis).

Typical procedure:

- React benzimidazole-2-thiol with potassium carbonate in acetone.

- Add haloacetic acid derivative slowly at room temperature.

- Heat the reaction mixture to 50–55 °C for 2–3 hours with TLC monitoring.

- After reaction completion, evaporate solvent, extract with ethyl acetate, wash, dry, and recrystallize the product.

This step yields the sulfanyl-acetic acid derivative as a white solid with yields typically between 80% and 90%, depending on purity and workup conditions.

Typical Synthetic Route Summary

Research Findings and Notes

The use of potassium carbonate as a mild base in acetone is a common and effective method for both N- and S-alkylation steps, providing good yields and easy purification.

The benzoimidazole-2-thiol intermediate is a crucial precursor, synthesized by condensation of o-phenylenediamine with appropriate sulfur sources or by direct thiolation methods.

Hydrolysis of methyl esters (if methyl bromoacetate is used) to the free acid is performed post-alkylation under mild acidic or basic conditions to yield the target acetic acid derivative.

The synthetic methods avoid hazardous reagents and allow scalability, which is advantageous for industrial applications.

Analytical characterization (e.g., NMR, melting point) confirms the structure and purity of the final compound.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride to convert the compound into its corresponding thiol derivative.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzimidazole compounds.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid exhibits promising antimicrobial properties. In a study evaluating various benzimidazole derivatives, this compound showed significant activity against both gram-positive and gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The antibacterial efficacy was assessed using standard methods such as disc diffusion and minimum inhibitory concentration (MIC) tests, with results indicating comparable activity to established antibiotics like Gentamycin.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have investigated its effects on various cancer cell lines, revealing that it may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The precise molecular targets are still under investigation, but initial findings are promising .

Antifungal Properties

In addition to antibacterial effects, this compound has been evaluated for antifungal activity. It demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger, with some derivatives showing activity comparable to standard antifungal agents like Fluconazole .

Industrial Applications

Beyond its biological applications, this compound serves as an important intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for modifications that can enhance the efficacy of therapeutic agents or create new compounds with desired properties.

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Study : A systematic evaluation of synthesized benzimidazole derivatives highlighted the compound's ability to inhibit bacterial growth at varying concentrations, showcasing its potential as a lead compound in antibiotic development .

- Cancer Research : Investigations into the compound's effects on cancer cell lines revealed significant cytotoxicity, prompting further research into its mechanisms and potential as a chemotherapeutic agent .

- Fungal Inhibition : Research demonstrated that certain derivatives of this compound could effectively combat fungal infections, suggesting a role in developing antifungal medications .

Mécanisme D'action

The mechanism of action of (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Acetohydrazide Derivatives with Varied Aromatic Substituents

The target compound’s acetohydrazide derivatives differ in their aromatic substituents, significantly altering their physicochemical and functional profiles:

Key Observations :

- Lipophilicity : Biphenyl and phenyl derivatives exhibit higher lipophilicity, favoring membrane permeability.

- Solubility: The diethylamino-hydroxy-substituted compound may display pH-dependent solubility, advantageous for drug formulation .

Positional Isomers and Core Modifications

[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid (CAS 313240-26-5)

- Structural Difference : Sulfanyl group at position 1 (vs. position 2 in the target compound).

- Implications: Altered electronic distribution and steric hindrance may affect binding affinity or metabolic stability.

Benzimidazole-Acetic Acid Derivatives Without Sulfanyl Groups

1H-Benzimidazole-2-acetic acid (CAS 13570-08-6)

- Structural Difference : Lacks both benzyl and sulfanyl groups; features a carboxylic acid directly attached to the benzimidazole core.

- Implications : Higher hydrophilicity due to the carboxylic acid group; reduced steric bulk may enhance solubility but limit target specificity .

Activité Biologique

(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12N2O2S

- CAS Number : 314036-23-2

This compound features a benzimidazole ring, which is known for its role in various biological activities, and a sulfanyl group that may enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results, indicating its potential as an antibacterial agent.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including:

- MDA-MB-435 (melanoma)

- K-562 (leukemia)

- HCT-116 (colon cancer)

Table 1 summarizes the IC50 values observed in these studies:

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. It is believed to inhibit key enzymes or receptors involved in cancer cell proliferation and survival. Additionally, its sulfanyl group may facilitate binding to active sites on proteins, enhancing its efficacy as an inhibitor.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

Case Study 1: Anticancer Efficacy

In a study evaluating various benzimidazole derivatives, this compound was found to significantly inhibit the growth of MDA-MB-435 cells compared to standard chemotherapy agents. The study reported a mean growth inhibition percentage of 62.6% at a concentration of 10 µM.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, suggesting strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .

Research Findings

Recent research has focused on the synthesis and optimization of this compound to enhance its biological activity. Structural modifications have been explored to improve potency and selectivity towards specific cancer cell lines.

Table 2: Summary of Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common method includes reacting 1-benzyl-1H-benzimidazole-2-thiol with chloroacetic acid in the presence of a base (e.g., triethylamine) to facilitate thiol-alkylation. Reaction conditions such as temperature (60–80°C) and solvent choice (e.g., DMF or THF) significantly influence yield . Purification via recrystallization or column chromatography is recommended to isolate the product with >90% purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzyl and sulfanyl-acetic acid moieties. Mass spectrometry (MS) provides molecular weight validation. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and aromatic C-H bonds. High-performance liquid chromatography (HPLC) ensures purity .

Q. What are the primary biological activities reported for this compound?

Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC ~8 µg/mL) and potential enzyme inhibition (e.g., COX-2 inhibition at IC₅₀ ~15 µM). These activities are attributed to the sulfanyl group’s electron-withdrawing effects and the benzimidazole core’s aromatic interactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinities?

Density Functional Theory (DFT) calculations, using functionals like B3LYP, model electronic properties (e.g., HOMO-LUMO gaps) and optimize molecular geometry for docking studies. For example, exact exchange terms in DFT improve accuracy in predicting tautomeric stability and charge distribution . Software suites like Gaussian or ORCA are recommended for these analyses.

Q. What strategies address regioselectivity challenges during functionalization of the benzimidazole core?

Steric hindrance from the benzyl group at N1 directs electrophilic substitution to C5 or C6 positions. Controlled reaction conditions (e.g., low temperature, catalytic Lewis acids) enhance regioselectivity. X-ray crystallography (using SHELX software) can validate structural outcomes .

Q. How should researchers handle contradictions in biological activity data across studies?

Discrepancies may arise from variations in compound purity, assay protocols, or cell-line specificity. Rigorous analytical validation (e.g., HPLC-MS for purity) and standardized bioassays (e.g., CLSI guidelines for antimicrobial testing) are critical. Meta-analyses of structural analogs (e.g., comparing sulfanyl vs. methylsulfonyl derivatives) can clarify structure-activity relationships (SAR) .

Q. What are the implications of the compound’s crystal structure for material science applications?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) that influence solid-state packing. These insights guide the design of coordination polymers or metal-organic frameworks (MOFs) with tailored porosity .

Q. How does the sulfanyl-acetic acid moiety influence pharmacokinetic properties?

The sulfanyl group enhances solubility via hydrogen bonding, while the acetic acid moiety improves bioavailability through salt formation. In vitro ADMET assays (e.g., Caco-2 permeability, microsomal stability) are recommended to optimize lead compounds .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (e.g., solvent, catalyst loading) meticulously to ensure reproducibility .

- Advanced Analytics : Use hyphenated techniques (e.g., LC-MS/MS) for trace impurity detection in biological matrices .

- Safety Protocols : Follow guidelines in safety data sheets (SDS) for handling corrosive reagents (e.g., oxalyl chloride) and toxic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.